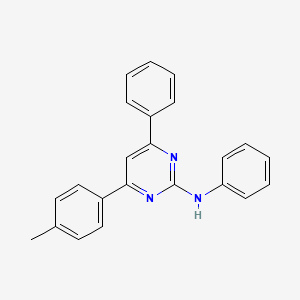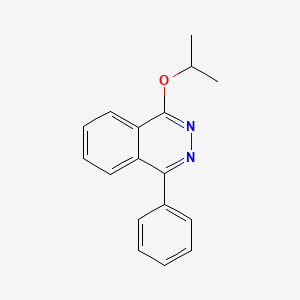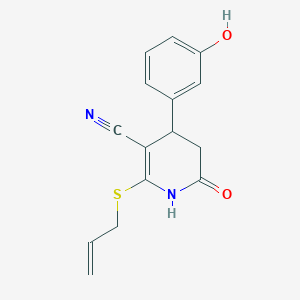![molecular formula C13H18BrNO2S B4957324 1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4957324.png)
1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine, also known as BMSMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
科学的研究の応用
1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine has been used in a wide range of scientific research applications, including studies of ion channels, neurotransmitter release, and enzyme activity. For example, this compound has been shown to inhibit the function of the TRPV1 ion channel, which is involved in pain perception and inflammation. This compound has also been used to study the release of neurotransmitters such as dopamine and acetylcholine, as well as the activity of enzymes such as phosphodiesterase and carbonic anhydrase.
作用機序
The mechanism of action of 1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine is not fully understood, but it is thought to involve the inhibition of various enzymes and ion channels. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. This compound has also been shown to inhibit the function of the TRPV1 ion channel, which is involved in the perception of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of ion channels and enzymes, as well as the modulation of neurotransmitter release. These effects have been studied in various biological systems, including neurons, muscle cells, and immune cells. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of pain and inflammation.
実験室実験の利点と制限
1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine has several advantages for use in lab experiments, including its high potency and specificity for certain targets, as well as its ability to be synthesized in large quantities. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and handling. Additionally, this compound may not be effective in all biological systems and may have off-target effects that need to be taken into account.
将来の方向性
There are several future directions for research on 1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine, including the development of more specific and potent analogs, as well as the investigation of its potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological systems. Overall, this compound is a valuable tool for scientific research and has the potential to lead to new insights into the functioning of biological systems.
合成法
The synthesis of 1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine involves the reaction of 5-bromo-2-methylbenzenesulfonyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been well-documented in the literature and has been used to produce this compound in large quantities for research purposes.
特性
IUPAC Name |
1-(5-bromo-2-methylphenyl)sulfonyl-2-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-10-6-7-12(14)9-13(10)18(16,17)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANLZLMKNWZRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B4957246.png)


![N,N'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]diacetamide](/img/structure/B4957274.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methoxypiperidine](/img/structure/B4957282.png)
![1-[(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-prolinamide](/img/structure/B4957288.png)
![5-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4957291.png)

![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4957296.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2,6-dimethyl-4-pyrimidinecarboxamide](/img/structure/B4957302.png)


![N-(1,3-benzodioxol-5-ylmethyl)-4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4957332.png)
![methyl 3-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4957337.png)